Ciproxifan hydrochloride
Overview
Description
Ciproxifan hydrochloride is an extremely potent and selective H3-receptor antagonist . It is orally bioavailable and its vigilance- and attention-promoting effects are promising for therapeutic applications in aging disorders .
Synthesis Analysis
The synthesis of Ciproxifan involves a key reaction based on SNAr for acylated fluoroaromatics with an additional cyclization in a one-pot procedure . This process does not require chromatographic purification steps and results in good yields .Molecular Structure Analysis
The molecular formula of Ciproxifan hydrochloride is C16H18N2O2·HCl . Its molecular weight is 306.79 g/mol . The SMILES string representation is Cl.O=C(C1CC1)c2ccc(OCCCc3c[nH]cn3)cc2 .Chemical Reactions Analysis
While specific chemical reactions involving Ciproxifan hydrochloride are not detailed in the search results, it is known to be a potent antagonist of the H3 histamine receptor .Physical And Chemical Properties Analysis
Ciproxifan hydrochloride is a solid substance . It should be stored under inert gas in a desiccated state at a temperature between 2-8°C .Scientific Research Applications
Neurological Disease Modelling and Treatment
- Monoamine Oxidase Inhibition : Ciproxifan, a histamine H3 receptor inverse agonist/antagonist, demonstrates efficacy in inhibiting both monoamine oxidase A and B, with potential relevance in neurological diseases linked to neurotransmitter dysregulation, such as ADHD or Alzheimer’s disease (Hagenow et al., 2017).
- Alzheimer's Disease : In studies involving transgenic mouse models of Alzheimer's, ciproxifan has shown improvement in cholinergic transmission, reduction in neuroinflammation and oxidative stress, though it does not affect amyloid levels. This indicates its potential utility in Alzheimer's management via antioxidant and cholinergic pathways (Mani et al., 2017); (Bardgett et al., 2011).
Cognitive Enhancement
- Memory and Learning : In rodent models, ciproxifan enhances memory and learning. It reverses deficits in novel object discrimination, suggesting a role in memory retrieval processes (Pascoli et al., 2008).
- Glutamate Release Inhibition : It inhibits glutamate release in the rat hippocampus, which may contribute to its antipsychotic effects observed in preclinical models (Lu et al., 2017).
- Post-Anesthesia Cognitive Recovery : Ciproxifan has shown effectiveness in improving post-anesthesia cognitive memory performance in mice, indicating its potential in aiding recovery from anesthesia-induced cognitive changes (Singh et al., 2018).
Stress and Depression Management
- Alleviating Memory Impairment : It attenuates memory impairment induced by stressors like lipopolysaccharide in mice, suggesting a role in managing stress-induced cognitive deficits (Mani et al., 2022).
- Depression : Chronic administration in a mouse model of depression showed alleviation of symptoms and modulation of brain-derived neurotrophic factor and hypothalamus-pituitary adrenal axis(Kumar et al., 2019).
Sleep and Cognitive Function
- Working Memory in Sleep-Restricted Mice : Ciproxifan improves working memory and prefrontal cortex neural activity in sleep-restricted mice, suggesting its effectiveness in mitigating cognitive deficits due to sleep deprivation (Chauveau et al., 2014).
Miscellaneous Applications
- Synthesis and Development : Research also encompasses the synthesis of ciproxifan as a reference antagonist for the histamine H3 receptor, highlighting its importance in pharmaceutical development (Stark, 2000).
Safety And Hazards
Ciproxifan hydrochloride is classified as having acute oral toxicity (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPSKMHZQQTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582021 | |
Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciproxifan hydrochloride | |
CAS RN |
1049741-81-2 | |
Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1049741-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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